1,1,1,2,3,4,4,4-Octafluorobutane

概要

説明

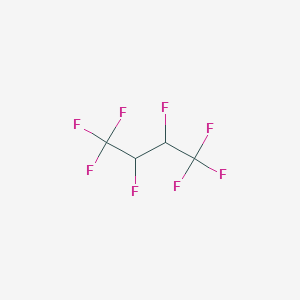

1,1,1,2,3,4,4,4-Octafluorobutane is a fluorinated organic compound with the molecular formula C₄H₂F₈. It is a colorless, non-flammable gas at room temperature and is known for its high chemical stability and low toxicity. This compound is often used in various industrial applications due to its unique properties, such as low boiling point and high dielectric strength .

準備方法

Synthetic Routes and Reaction Conditions: 1,1,1,2,3,4,4,4-Octafluorobutane can be synthesized through the fluorination of butane. One common method involves the reaction of butane with elemental fluorine in the presence of a catalyst, such as cobalt trifluoride. The reaction is typically carried out at elevated temperatures and pressures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions: 1,1,1,2,3,4,4,4-Octafluorobutane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace fluorine atoms with hydroxyl groups.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce sulfonic or nitro groups into the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce hydroxylated derivatives of this compound .

科学的研究の応用

1,1,1,2,3,4,4,4-Octafluorobutane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent for various chemical reactions due to its inert nature and ability to dissolve a wide range of compounds.

Biology: In biological research, it is used as a cryoprotectant for the preservation of biological samples at low temperatures.

Medicine: It serves as a contrast agent in magnetic resonance imaging (MRI) due to its high density and low toxicity.

Industry: It is used in the electronics industry as a dielectric fluid in high-voltage applications.

作用機序

The mechanism of action of 1,1,1,2,3,4,4,4-Octafluorobutane is primarily based on its physical properties rather than chemical reactivity. In MRI applications, its high density and low toxicity make it an effective contrast agent. In cryopreservation, its low boiling point and high chemical stability help protect biological samples from damage during freezing and thawing processes.

類似化合物との比較

1,1,1,2,2,3,3,4-Octafluorobutane: Similar in structure but differs in the position of fluorine atoms.

1,1,2,2,3,3,4,4-Octafluorobutane: Another isomer with a different arrangement of fluorine atoms.

Hexafluorobutane: Contains fewer fluorine atoms and exhibits different physical and chemical properties.

Uniqueness: 1,1,1,2,3,4,4,4-Octafluorobutane is unique due to its specific arrangement of fluorine atoms, which imparts distinct physical properties such as a lower boiling point and higher dielectric strength compared to its isomers and other fluorinated butanes .

生物活性

1,1,1,2,3,4,4,4-Octafluorobutane (HFC-338pcc) is a fluorinated hydrocarbon with a molecular formula of and a molecular weight of 202.05 g/mol. This compound is primarily recognized for its applications in refrigeration and as a cleaning agent. However, understanding its biological activity is crucial for assessing its safety and environmental impact.

- Molecular Formula :

- Molecular Weight : 202.05 g/mol

- Density : 1.453 g/cm³

- Boiling Point : 33-34 °C

- Melting Point : Not available

Biological Activity Overview

The biological activity of octafluorobutane has been studied in various contexts, particularly regarding its potential effects on human health and the environment. Key areas of focus include:

- Toxicity : Research indicates that octafluorobutane exhibits low toxicity levels in humans and animals. Its inhalation can lead to respiratory irritation but does not appear to cause significant long-term health effects at low concentrations .

- Environmental Impact : As a greenhouse gas, octafluorobutane has a high global warming potential. Its persistence in the atmosphere raises concerns regarding its contribution to climate change .

Case Study 1: Toxicological Assessment

A study conducted by the National Institute of Health assessed the acute toxicity of octafluorobutane in rodents. The results showed that exposure to high concentrations led to mild respiratory distress but no fatalities or severe health impacts were recorded. This suggests that while it may be an irritant, it poses minimal risk under controlled exposure scenarios .

Case Study 2: Environmental Persistence

Research published in environmental science journals indicates that octafluorobutane has a long atmospheric lifetime (approximately 50 years), contributing significantly to greenhouse gas emissions. The study emphasizes the need for regulations on its use in industrial applications to mitigate environmental impact .

Applications and Regulatory Considerations

This compound is utilized in various applications including:

- Refrigerants and heat transfer media

- Cleaning agents for electronic components

- Anesthetic agents in medical settings

Due to its potential health effects and environmental implications, regulatory bodies have begun to scrutinize its use more closely. The U.S. Environmental Protection Agency (EPA) has included it in discussions regarding phase-out plans for high-GWP substances under the Clean Air Act .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.05 g/mol |

| Boiling Point | 33-34 °C |

| Melting Point | Not available |

| Toxicity | Low toxicity; mild respiratory irritant |

| Environmental Impact | High global warming potential; persistent in atmosphere |

特性

IUPAC Name |

1,1,1,2,3,4,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSHSCBNZAKMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379668 | |

| Record name | 2H,3H-Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75995-72-1 | |

| Record name | 2H,3H-Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,1,1,2,3,4,4,4-Octafluorobutane being investigated as a potential component in refrigerants?

A: The abstract highlights the flammability of 1,1,2,2,3-pentafluoropropane (HFC-245ca) as a potential drawback. [] Researchers investigated an azeotropic mixture of HFC-245ca and this compound (HFC-338mccq) with the aim of reducing the flammability of HFC-245ca. This suggests that HFC-338mccq likely possesses properties that could improve the overall safety profile of the refrigerant mixture. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。